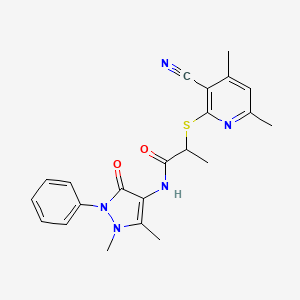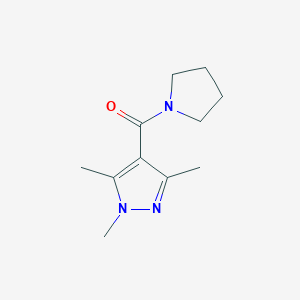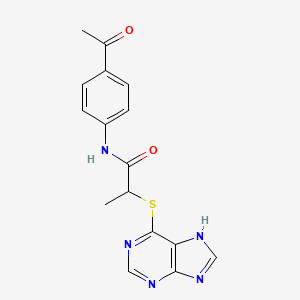![molecular formula C20H14N2O4 B7463848 ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EDIA, and it is a member of the cyanoacrylate family of compounds. EDIA is a versatile compound that has been used in a wide range of applications, including in the synthesis of new materials, in biological research, and in the development of new drugs.
Wirkmechanismus
The mechanism of action of EDIA is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. EDIA has been shown to target the mitochondria of cancer cells, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c. This, in turn, leads to the activation of caspases and the induction of apoptosis.
Biochemical and Physiological Effects:
EDIA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that EDIA has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, EDIA has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that EDIA can reduce tumor growth in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
EDIA has several advantages as a research tool. It is a versatile compound that can be used in a wide range of applications, including in the synthesis of new materials and in biological research. Additionally, EDIA has been shown to have anti-cancer properties, making it a promising candidate for drug development. However, there are also limitations to the use of EDIA in lab experiments. EDIA is a toxic compound, and caution must be taken when handling it. Additionally, the synthesis of EDIA is a multi-step process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of EDIA. One potential application is in the development of new anti-cancer drugs. EDIA has been shown to have anti-cancer properties, and further research is needed to explore its potential as a cancer treatment. Additionally, EDIA could be used in the synthesis of new materials with unique properties, such as biocompatibility or conductivity. Finally, EDIA could be used as a fluorescent probe in biological research, where it could be used to image cells and tissues with high specificity and sensitivity.
Synthesemethoden
The synthesis of EDIA is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing EDIA involves the reaction of ethyl cyanoacetate with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound, which is then reacted with ethyl acrylate to yield EDIA.
Wissenschaftliche Forschungsanwendungen
EDIA has been extensively studied for its potential applications in various fields of scientific research. In the field of materials science, EDIA has been used in the synthesis of new materials, such as polymers and nanoparticles. EDIA has also been used in biological research, where it has been used as a fluorescent probe for imaging cells and tissues. Additionally, EDIA has been studied for its potential applications in drug development, where it has been shown to have anti-cancer properties.
Eigenschaften
IUPAC Name |
ethyl (Z)-2-cyano-3-[4-(1,3-dioxoisoindol-2-yl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-2-26-20(25)14(12-21)11-13-7-9-15(10-8-13)22-18(23)16-5-3-4-6-17(16)19(22)24/h3-11H,2H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNZKYNQRMMBCS-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)phenyl]prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)
![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)


![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)

![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
